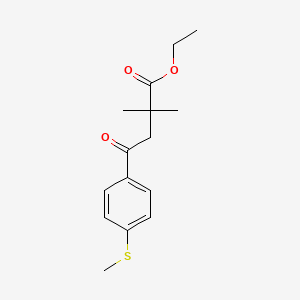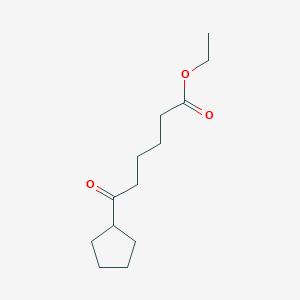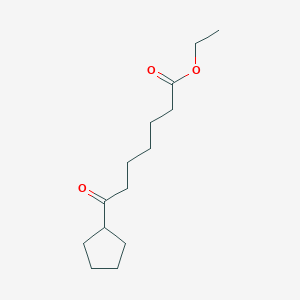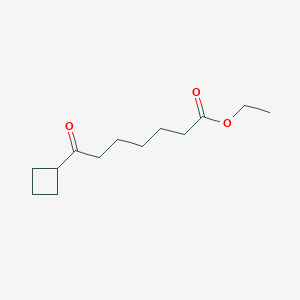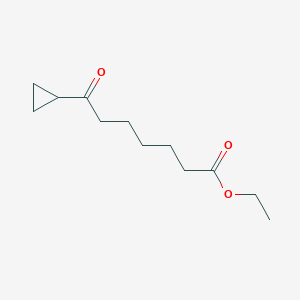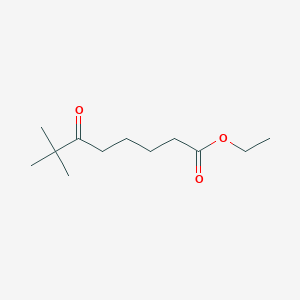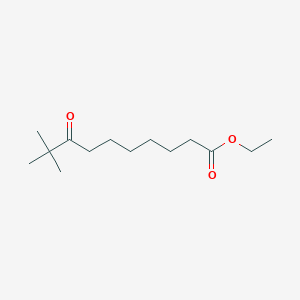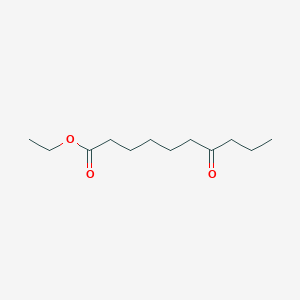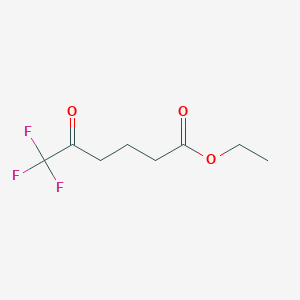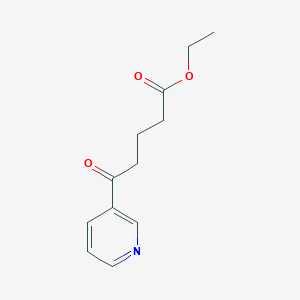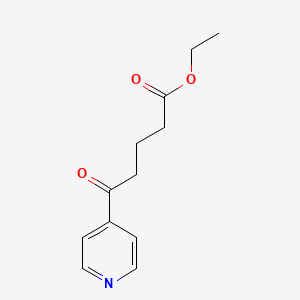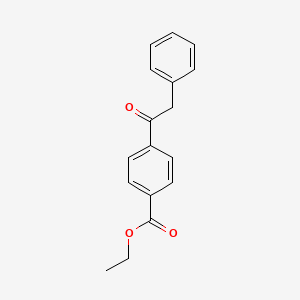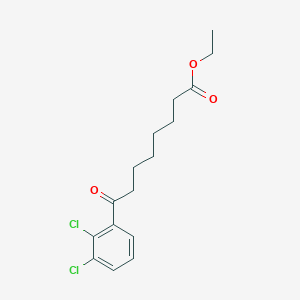
Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate
Descripción general
Descripción
Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>10</sub>Cl<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 233.09 g/mol
- CAS Number : 5317-66-8
- Structure : The compound consists of an ethyl ester group attached to an octanoic acid backbone, with two chlorine atoms substituted on the phenyl ring at positions 2 and 3.
Synthesis Analysis
The synthesis of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate involves the reaction between ethyl benzoylformate and 2,3-dichlorophenylacetic acid . The esterification process results in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is depicted as follows:
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis (breaking down the ester bond), nucleophilic substitution, and oxidation. These reactions can lead to the formation of related compounds or degradation products.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 156°C at 24 Torr pressure.
- Density : Predicted density is 1.278 g/cm<sup>3</sup>.
- Solubility : Soluble in organic solvents.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
A series of structurally new carbodithioate derivatives, which include a 2,3-dichlorophenyl moiety, were synthesized and evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities .
Methods of Application or Experimental Procedures
The compounds were synthesized by conventional techniques as well as ultrasound irradiation. They were characterized by spectral and elemental analyses .
Results or Outcomes
Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria. Compounds displayed the highest inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv, while others displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 .
Antidepressant Synthesis
Specific Scientific Field
Summary of the Application
The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
Methods of Application or Experimental Procedures
Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Pesticides and Fungicides
Specific Scientific Field
Summary of the Application
Compounds containing sulfur and a 2,3-dichlorophenyl moiety have been found to have applications in pesticides and fungicides .
Methods of Application or Experimental Procedures
These compounds can be synthesized using conventional techniques and applied to crops to protect them from pests and diseases .
Results or Outcomes
The use of these compounds has been shown to effectively control a variety of pests and diseases, improving crop yield and quality .
Vulcanization of Rubber
Specific Scientific Field
Summary of the Application
Sulfur-containing compounds, including those with a 2,3-dichlorophenyl moiety, have been used in the vulcanization of rubber .
Methods of Application or Experimental Procedures
These compounds are mixed with raw rubber and heated under pressure. The sulfur forms cross-links between the rubber molecules, creating a more durable material .
Results or Outcomes
The vulcanization process improves the properties of rubber, making it more resistant to wear and tear, and extending its useful life .
Safety And Hazards
The compound is classified as a skin and eye irritant. Follow safety precautions when handling it.
Direcciones Futuras
Research on Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate could explore its potential applications in pharmaceuticals, agrochemicals, or materials science. Investigating its reactivity and biological activity may reveal novel uses.
Remember that this analysis is based on available data, and further research may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date information.
Propiedades
IUPAC Name |
ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNSLPPFDIBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645744 | |
| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
CAS RN |
898777-93-0 | |
| Record name | Ethyl 2,3-dichloro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



